molecular formula C18H19N5O5S B2550403 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 946281-47-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2550403
CAS No.: 946281-47-6
M. Wt: 417.44
InChI Key: PIXKQKJQLWOQEU-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfonyl-linked 4-methylpiperidine moiety and a 1,3,4-oxadiazole ring bearing an isoxazol-5-yl group. This compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its biological activities, including antifungal and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXKQKJQLWOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit potent antimicrobial properties. The compound has been evaluated against several bacterial and fungal strains:

MicroorganismActivityReference
Mycobacterium bovisStrong inhibition
Candida albicansModerate antifungal activity
Escherichia coliEffective antibacterial effects

In a study by Dhumal et al., derivatives of oxadiazole demonstrated significant antitubercular activity, suggesting that similar effects could be anticipated for this compound due to structural similarities .

Anticancer Applications

The compound has also been studied for its anticancer potential. A recent investigation highlighted its efficacy against various cancer cell lines, showing percent growth inhibition (PGI) values as follows:

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HCT-11656.53

These findings suggest that the compound may inhibit critical pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory research. Studies have indicated that derivatives of oxadiazoles can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multistep reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

Isoxazole Ring Reactivity

The 5-membered isoxazole ring (C3H3NO) exhibits electrophilic substitution tendencies and reductive cleavage properties. Key reactions include:

1,3,4-Oxadiazole Reactivity

The 1,3,4-oxadiazole ring (C₂N₂O) is resistant to nucleophilic attack under mild conditions but participates in:

  • Nucleophilic Aromatic Substitution :
    Electron-withdrawing groups (e.g., sulfonamide) activate the oxadiazole’s 2-position for substitution with amines or thiols .

Reaction Type Reagents Outcome
AminationNH₃/EtOH, Δ2-Amino-1,3,4-oxadiazole derivative
ThiolationRSH, K₂CO₃Thioether-linked analogs
  • Acid/Base Hydrolysis :
    Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxadiazole ring may hydrolyze to form hydrazide intermediates .

Sulfonamide Group Reactivity

The 4-((4-methylpiperidin-1-yl)sulfonyl) moiety introduces two key pathways:

  • Hydrolysis :
    Sulfonamides hydrolyze under extreme conditions (e.g., conc. H₂SO₄, 100°C) to yield sulfonic acids and amines:

    RSO₂NHR’H⁺/H₂ORSO₃H + R’NH₂\text{RSO₂NHR'} \xrightarrow{\text{H⁺/H₂O}} \text{RSO₃H + R'NH₂}

    The 4-methylpiperidine group may stabilize the intermediate through steric effects .

  • Coordination Chemistry :
    The sulfonyl oxygen can act as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that alter solubility and bioactivity .

Benzamide Linkage Reactivity

The benzamide group (Ar–CO–NH–) participates in:

  • Amide Hydrolysis :
    Strong acids (HCl, Δ) or bases (NaOH, Δ) cleave the amide bond to produce carboxylic acids and amines:

    ArCONHR’H⁺/H₂OArCOOH + R’NH₂\text{ArCONHR'} \xrightarrow{\text{H⁺/H₂O}} \text{ArCOOH + R'NH₂}

    This reaction is slow under physiological conditions but critical for prodrug activation .

  • Electrophilic Aromatic Substitution :
    The electron-withdrawing amide group directs electrophiles (e.g., NO₂⁺, Br⁺) to the benzene ring’s meta position.

Cross-Coupling Reactions

The aryl and heteroaryl components enable catalytic transformations:

  • Suzuki–Miyaura Coupling :
    The brominated isoxazole or benzamide derivatives can undergo Pd-catalyzed coupling with boronic acids to introduce aryl/alkyl groups .

Substrate Catalyst Product
5-Bromo-isoxazolePd(PPh₃)₄, K₂CO₃5-Aryl/alkyl-isoxazole derivative

Biological Interaction-Driven Reactivity

While not a traditional chemical reaction, the compound’s interactions with biological targets (e.g., bacterial enzymes) involve dynamic covalent chemistry:

  • Hsp90 Inhibition :
    The oxadiazole and benzamide groups form hydrogen bonds with ATP-binding pockets, mimicking natural substrates.

  • Membrane Depolarization :
    The sulfonamide group disrupts bacterial membrane potentials via ionic interactions, leading to cell lysis .

Key Research Findings

  • Antibacterial Multi-Targeting : Derivatives of this scaffold inhibit menaquinone biosynthesis, DNA polymerase III, and siderophore pathways .

  • Reductive Stability : The isoxazole ring remains intact under physiological conditions but opens in the presence of intracellular reductases .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications to optimize pharmacokinetics and target engagement.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound’s structural analogues primarily differ in the heterocyclic substituents on the 1,3,4-oxadiazole ring and the sulfonamide-linked aliphatic/cyclic groups. Key comparisons include:

Compound Name Oxadiazole Substituent Sulfonamide Substituent Biological Activity/Notes Reference
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Isoxazol-5-yl 4-Methylpiperidin-1-yl Potential antifungal target (theoretical)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl Antifungal (C. albicans), TrxR inhibitor
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans), TrxR inhibitor
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide 5-Chlorothiophen-2-yl Piperidin-1-yl No activity reported (structural analogue)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 2,4-Dimethylthiazol-5-yl 3-Methylpiperidin-1-yl Unreported activity (structural variant)

Key Observations:

  • Heterocyclic Substituents : The isoxazol-5-yl group in the target compound may enhance electronic interactions with target enzymes compared to LMM11’s furan-2-yl or the thiophene/chlorothiophene in other analogues. Isoxazole’s higher electronegativity could improve binding affinity in enzymatic pockets .
  • Piperidine derivatives are often associated with enhanced metabolic stability .
  • Biological Activity : LMM5 and LMM11 demonstrated antifungal efficacy against C. albicans via thioredoxin reductase inhibition, suggesting the target compound may share this mechanism. However, the absence of methoxy/furan substituents in the target molecule might alter potency or selectivity .

Pharmacological and Physicochemical Properties

  • Enzyme Binding : The isoxazole ring’s nitrogen atoms could form hydrogen bonds with TrxR, analogous to interactions observed with LMM5’s 4-methoxyphenyl group .
  • Synthetic Accessibility : Unlike LMM5/LMM11 (purchased from commercial vendors), the target compound’s synthesis may require specialized routes due to the isoxazole-oxadiazole linkage, which is less common than furan or thiophene derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves cyclization and sulfonylation steps. For example:

  • Cyclization : React a substituted hydrazide intermediate with phosphorus oxychloride (POCl₃) at 120°C to form the 1,3,4-oxadiazole ring .
  • Sulfonylation : Introduce the 4-methylpiperidin-1-yl sulfonyl group via nucleophilic substitution using 4-(4-methylpiperidin-1-yl)sulfonyl benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol or ethanol) are standard for isolating the final compound .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • IR Spectroscopy : Verify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the benzamide, S=O stretches at ~1150–1250 cm⁻¹ for the sulfonyl group) .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), isoxazole protons (δ 6.5–7.5 ppm), and methyl groups on the piperidine ring (δ 1.0–1.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and sulfonyl-attached carbons (δ ~55–60 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines or bacterial strains to establish selectivity indices .
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity to minimize variability .
  • Mechanistic Profiling : Compare transcriptomic or proteomic profiles in treated vs. untreated cells to distinguish primary targets from off-target effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets (e.g., PFOR enzyme)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with amide anions, π-π stacking with aromatic residues) .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How can X-ray crystallography resolve structural ambiguities in the sulfonyl-piperidine moiety?

  • Crystal Growth : Recrystallize the compound from methanol/water mixtures to obtain diffraction-quality crystals .
  • SHELX Refinement : Use SHELXL for structure solution and refinement; analyze hydrogen bonds (e.g., N–H⋯N/O interactions) to confirm sulfonyl-piperidine geometry .
  • Thermal Ellipsoids : Validate bond lengths (e.g., S–O bonds ~1.43 Å) and angles using thermal displacement parameters .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions, then monitor degradation via HPLC .
  • Excipient Screening : Test stabilizers like cyclodextrins or polyvinylpyrrolidone (PVP) in formulation studies .
  • Solid-State Analysis : Use DSC and TGA to identify polymorphic transitions or decomposition points .

Q. How do modifications to the isoxazole or oxadiazole rings impact bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Replace isoxazole with pyrazole or thiazole to assess changes in antimicrobial potency .
    • Substitute the oxadiazole ring with triazole or thiadiazole and compare IC₅₀ values .
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the isoxazole ring to enhance electrophilic interactions with target enzymes .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Data Contradictions : Apply ANOVA or Tukey’s HSD test to statistically validate discrepancies in biological replicates .
  • Environmental Impact : Follow INCHEMBIOL protocols to assess biodegradation pathways and ecotoxicity .

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